N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide

Catalog No.
S13206797
CAS No.
75299-82-0
M.F
C30H23N3O6S
M. Wt
553.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anth...

CAS Number

75299-82-0

Product Name

N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide

IUPAC Name

N-(4-benzamido-9,10-dioxoanthracen-1-yl)-4-(dimethylsulfamoyl)benzamide

Molecular Formula

C30H23N3O6S

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C30H23N3O6S/c1-33(2)40(38,39)20-14-12-19(13-15-20)30(37)32-24-17-16-23(31-29(36)18-8-4-3-5-9-18)25-26(24)28(35)22-11-7-6-10-21(22)27(25)34/h3-17H,1-2H3,(H,31,36)(H,32,37)

InChI Key

YUITVXXZMQHAMJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide is a complex organic compound belonging to the anthraquinone family. Its molecular formula is C28H18N2O4C_{28}H_{18}N_{2}O_{4}, and it has a molecular weight of approximately 454.45 g/mol. The compound features a benzamide structure with a benzoylamino group and a dimethylaminosulfonyl substituent, making it structurally unique among anthraquinones. The presence of both the benzoylamino and dimethylaminosulfonyl groups contributes to its potential reactivity and biological activity.

Typical of benzamides and anthraquinones, including:

  • Nucleophilic substitutions: The dimethylaminosulfonyl group can act as a leaving group in nucleophilic substitution reactions.
  • Reduction reactions: The dioxo groups can be reduced to hydroxyl groups under specific conditions, altering the compound's properties.
  • Acylation reactions: The amino groups can participate in acylation reactions, potentially leading to the formation of derivatives with varied biological activities.

N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide exhibits various biological activities, primarily due to its anthraquinone core. These activities include:

  • Antimicrobial properties: Compounds in the anthraquinone class are known for their ability to inhibit bacterial growth and may possess antifungal and antiviral properties.
  • Anticancer effects: Some studies suggest that anthraquinones can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory activity: The compound may also exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

The synthesis of N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide can be achieved through several methods:

  • Condensation reactions: The compound can be synthesized via the condensation of 4-amino-9,10-dihydro-9,10-dioxo-1-anthracene with benzoyl chloride followed by reaction with dimethylaminosulfonyl chloride.
  • Multi-step synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies for functional groups to ensure selectivity during reactions.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or cancers.
  • Dyes and pigments: Anthraquinones are widely used in dye manufacturing; thus, this compound could be explored for its coloring properties.
  • Research tools: It may be utilized in biochemical assays to study enzyme interactions or cellular processes involving anthraquinone derivatives.

Interaction studies involving N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide have focused on its binding affinity to various biological targets:

  • Enzyme inhibition assays have demonstrated that the compound can inhibit specific enzymes involved in cancer metabolism.
  • Cell line studies have shown that it may affect cell proliferation rates and induce apoptosis in certain cancer cell lines.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)C21H14N2O3C_{21}H_{14}N_{2}O_{3}Lacks dimethylaminosulfonyl group; simpler structure
Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)C21H12ClNO3C_{21}H_{12}ClNO_{3}Contains chlorine instead of dimethylaminosulfonyl; different reactivity
N-(4-chloroanthraquinonyl)benzamideC21H12ClN2O3C_{21}H_{12}ClN_{2}O_{3}Chlorine substitution impacts biological activity

Uniqueness

The uniqueness of N-(4-(Benzoylamino)-9,10-dihydro-9,10-dioxo-1-anthryl)-4-((dimethylamino)sulphonyl)benzamide lies in its combination of functional groups that enhance its biological activity and potential therapeutic applications compared to other similar compounds. The presence of both the benzoylamino and dimethylaminosulfonyl moieties allows for diverse interactions with biological targets that are not present in simpler derivatives.

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

553.13075664 g/mol

Monoisotopic Mass

553.13075664 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-10

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